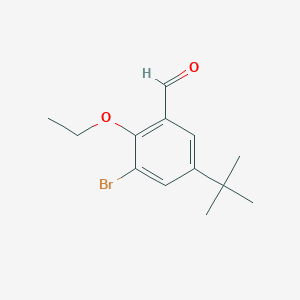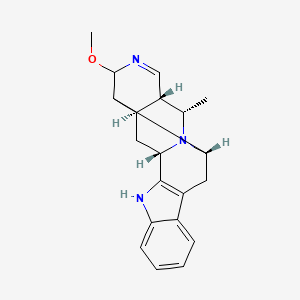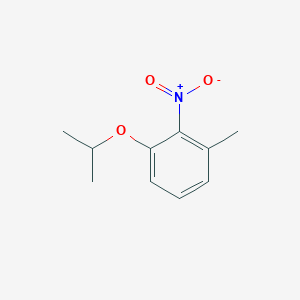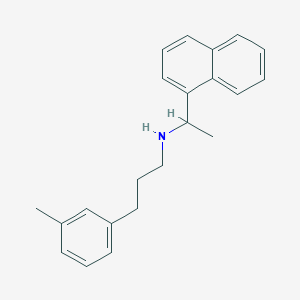
Cinacalcet Impurity E HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinacalcet Impurity E Hydrochloride is a chemical compound that is often encountered as an impurity during the synthesis of Cinacalcet Hydrochloride. Cinacalcet Hydrochloride is a calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The presence of impurities like Cinacalcet Impurity E Hydrochloride can affect the purity and efficacy of the final pharmaceutical product, making it essential to understand its properties and methods of synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cinacalcet Impurity E Hydrochloride involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by stirring and cooling to a temperature range of -5 to 0°C. An alkali is then added, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, cooled again to -5 to 0°C, and reacted with 3-(3-trifluoromethylphenyl)propanol in the presence of an alkali to yield the final product .
Industrial Production Methods
Industrial production of Cinacalcet Impurity E Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. The use of specialized equipment for mixing and temperature control is crucial to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Cinacalcet Impurity E Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the halide used .
Scientific Research Applications
Cinacalcet Impurity E Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis and quantification of impurities in Cinacalcet Hydrochloride formulations.
Biology: It helps in understanding the metabolic pathways and degradation products of Cinacalcet Hydrochloride.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Cinacalcet Hydrochloride as a pharmaceutical product.
Mechanism of Action
Cinacalcet Impurity E Hydrochloride, like Cinacalcet Hydrochloride, acts on the calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This results in a decrease in serum calcium levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cinacalcet Impurity E Hydrochloride include:
Cinacalcet Hydrochloride: The primary active pharmaceutical ingredient.
Other Cinacalcet Impurities: Various other impurities that may form during the synthesis of Cinacalcet Hydrochloride.
Uniqueness
Cinacalcet Impurity E Hydrochloride is unique due to its specific structure and formation pathway. Unlike other impurities, it forms under specific reaction conditions involving triphosgene and R-(+)-1-(1-naphthyl)ethylamine. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its identification and control crucial .
Properties
Molecular Formula |
C22H25N |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3 |
InChI Key |
BREGDWXNNPCUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
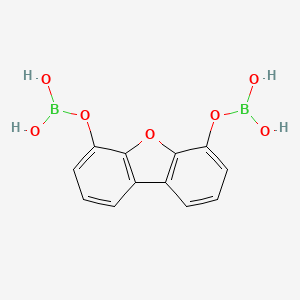
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
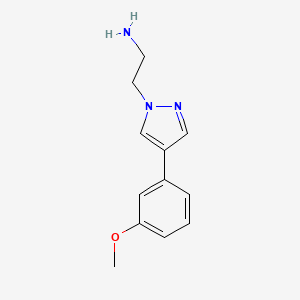
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
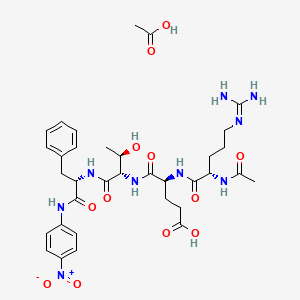
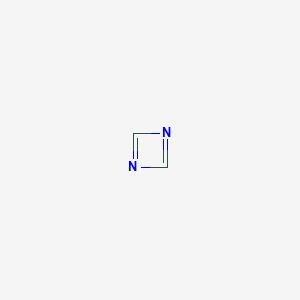
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

